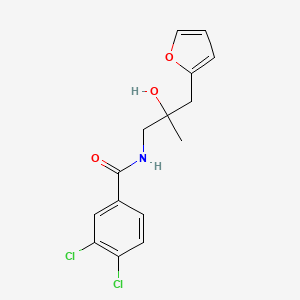

3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

描述

This compound features a benzamide core substituted with 3,4-dichloro groups and a complex side chain containing a furan ring, a hydroxyl group, and a methyl branch. Its structural uniqueness arises from the combination of halogenation (enhancing lipophilicity and binding affinity) and the heterocyclic furan moiety (contributing to electronic and steric effects).

属性

IUPAC Name |

3,4-dichloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)10-4-5-12(16)13(17)7-10/h2-7,20H,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCIAXYFDMCUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

Formation of the Amide Bond: The amine group of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine reacts with the acyl chloride group of 3,4-dichlorobenzoyl chloride to form the amide bond, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

化学反应分析

Types of Reactions

3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The dichloro groups on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 3,4-dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The furan ring and the dichlorobenzamide moiety play crucial roles in binding to the target sites and exerting the compound’s effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with selected benzamide derivatives:

Key Observations:

Halogenation : The 3,4-dichloro substitution is shared with AH-7921 and U-47700, both potent opioids, suggesting that halogenation enhances CNS penetration and receptor binding .

Side Chain Diversity :

- The target compound’s furan-containing side chain contrasts with the cyclohexyl groups in AH-7921 and U-47700, which are critical for µ-opioid receptor activation.

- The hydroxyl group in the target compound may improve solubility, akin to the hydroxy-dimethylethyl group in the 3-methylbenzamide analog .

Functional Applications: Opioid Analogs: AH-7921 and U-47700 demonstrate that dichlorobenzamides with rigid, lipophilic side chains are effective opioids. Agrochemicals: Flutolanil’s trifluoromethyl group and ether linkage highlight how electronic effects in benzamides can be tailored for antifungal activity .

Pharmacological and Physicochemical Properties

- Lipophilicity: The 3,4-dichloro groups and furan ring likely increase logP compared to non-halogenated analogs, enhancing membrane permeability.

- Hydrogen Bonding : The hydroxyl group may facilitate interactions with biological targets, similar to the directing groups in metal-catalyzed reactions .

生物活性

3,4-Dichloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorobenzamide moiety linked to a furan derivative. This structural composition is significant as it may influence the compound's interaction with biological targets.

Structural Formula

The structural formula can be expressed as follows:

Research indicates that compounds similar to this compound may exhibit various pharmacological effects. One study highlighted the potential of related benzamide derivatives in modulating heart failure through mechanisms involving muscarinic receptors and nitric oxide synthase activation .

Anticancer Activity

A case study involving benzamide derivatives demonstrated that certain compounds could inhibit tumor growth by targeting specific kinases. In particular, 4-chloro-benzamides were identified as promising RET kinase inhibitors, which are crucial in cancer therapy . The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can significantly enhance anticancer activity.

Antiviral Properties

Recent studies have explored the antiviral properties of furan-containing compounds. For instance, derivatives like 2-(furan-2-ylmethylene)hydrazine have shown efficacy against SARS-CoV-2, suggesting that the furan moiety may play a role in antiviral activity .

Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | 4-chloro-benzamides | Inhibition of RET kinase; reduced tumor growth |

| Cardiovascular | 4-hydroxy-furanyl-benzamide | Decreased infarct area; modulation of left ventricular pressure |

| Antiviral | Furan derivatives | Inhibition of SARS-CoV-2 main protease |

Study on Heart Failure

A pivotal study evaluated the effects of a 4-hydroxy-furanyl-benzamide derivative on heart failure using an ischemia-reperfusion injury model. The results indicated that the compound significantly reduced the infarct area and improved left ventricular pressure (LVP), which was inhibited by specific antagonists, indicating a targeted mechanism .

Study on Cancer Therapy

Another study focused on the synthesis and evaluation of 4-chloro-benzamides as RET kinase inhibitors. The findings revealed that these compounds exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations, highlighting their therapeutic potential in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。